2-(2,4-Dimethoxyphenyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h6-7,9,12,14H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHYQRIQVCOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300662 | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-01-6 | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,4-Dimethoxyphenyl)piperidine: Synthesis, Characterization, and Pharmacological Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective pharmacological activities of the novel compound 2-(2,4-Dimethoxyphenyl)piperidine. While specific experimental data for this exact molecule is not extensively available in current literature, this document serves as an authoritative, predictive guide based on the well-established chemistry and pharmacology of analogous 2-arylpiperidine and dimethoxyphenyl derivatives. We will explore plausible synthetic strategies, predict spectroscopic characteristics, and discuss the potential for this compound to interact with biological targets, particularly within the central nervous system. This guide is intended to be a foundational resource for researchers interested in the exploration and development of new chemical entities based on the 2-arylpiperidine scaffold.
Introduction: The 2-Arylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine core structure gives rise to a class of compounds with significant pharmacological applications, particularly in the realm of neuroscience.[2]
This guide focuses on a specific, under-explored derivative: This compound . The introduction of a 2,4-dimethoxyphenyl moiety is of particular interest due to the known influence of methoxy substitutions on the pharmacological activity of many psychoactive compounds, including phenethylamines and amphetamines.[3][4] This document will provide a robust theoretical framework for the synthesis and evaluation of this novel compound.
Predicted Physicochemical Properties
Based on its constituent functional groups, we can predict the fundamental physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and methanol. |
| Boiling Point | Predicted to be >250 °C at atmospheric pressure |
| Melting Point | Predicted to be in the range of 50-100 °C |
Synthetic Strategies for this compound
Several established synthetic routes for 2-arylpiperidines can be adapted for the synthesis of this compound. The choice of method will depend on the desired stereochemistry and the availability of starting materials.
General Synthetic Workflow
The synthesis of this compound can be conceptualized as the formation of the piperidine ring with the concomitant or subsequent introduction of the 2,4-dimethoxyphenyl group. A plausible and versatile approach involves the cyclization of a linear precursor.
Figure 1: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination Approach
This protocol outlines a potential synthesis of this compound via the reductive amination of a suitable keto-amine precursor.
Step 1: Synthesis of the Keto-Amine Precursor
-
To a solution of 1-(2,4-dimethoxyphenyl)pentan-1-one (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Remove the solvent under reduced pressure to yield the crude imine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude imine intermediate in a suitable solvent, for example, methanol or ethanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Alternative Synthetic Routes
-
Palladium-Catalyzed Cross-Coupling: The synthesis of 2-arylpiperidines can be achieved through the palladium-catalyzed coupling of an aryl bromide (e.g., 1-bromo-2,4-dimethoxybenzene) with an organozinc derivative of N-Boc-piperidine.[2]
-
From Chiral Lactams: For enantioselective synthesis, a route starting from a chiral bicyclic lactam derived from an aryl-delta-oxoacid and (R)-phenylglycinol can be employed.[5]
-
Kinetic Resolution: Racemic N-Boc-2-(2,4-dimethoxyphenyl)piperidine could potentially be resolved via kinetic resolution using a chiral base system like n-BuLi and (-)-sparteine.[6][7]
Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-dimethoxyphenyl group, the methoxy groups, and the protons of the piperidine ring. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 6.5-7.5 ppm). The methoxy protons should appear as two distinct singlets around δ 3.8-4.0 ppm. The piperidine protons will be in the upfield region (δ 1.5-3.5 ppm), with the proton at the C2 position being a multiplet coupled to the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (δ 100-160 ppm), the methoxy carbons (δ ~55 ppm), and the aliphatic carbons of the piperidine ring (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for:
-
N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹).
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
-
C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 221.30 g/mol .
Potential Pharmacological Properties and Mechanism of Action
The structural similarity of this compound to known psychoactive compounds, particularly phenethylamines, suggests a potential for activity within the central nervous system.
Interaction with Serotonin Receptors
Many 2-arylpiperidine and dimethoxyphenyl derivatives exhibit affinity for serotonin (5-HT) receptors.[8] The 2,4-dimethoxy substitution pattern is present in several known psychedelic phenethylamines of the 2C-x family. It is plausible that this compound could act as a ligand for 5-HT receptors, particularly the 5-HT₂A subtype, which is a key target for classic psychedelics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 7. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2C-B - Wikipedia [en.wikipedia.org]
Exploring the structure-activity relationship (SAR) of 2,4-dimethoxyphenyl analogs
An In-depth Technical Guide to the Structure-Activity Relationship of 2,4-Dimethoxyphenyl Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the 2,4-Dimethoxyphenyl Moiety
The 2,4-dimethoxyphenyl group is a prominent structural motif in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the two methoxy groups on the phenyl ring, allow it to serve as a versatile scaffold for the design of ligands targeting a wide range of physiological targets. The methoxy groups can act as hydrogen bond acceptors and influence the overall lipophilicity and metabolic stability of a molecule, making the 2,4-dimethoxyphenyl moiety a valuable component in the medicinal chemist's toolkit. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2,4-dimethoxyphenyl analogs, offering insights into their design, synthesis, and biological evaluation across various therapeutic areas.
I. The 2,4-Dimethoxyphenyl Scaffold in Oncology
The 2,4-dimethoxyphenyl moiety is a key feature in numerous anticancer agents, where it often plays a crucial role in binding to the target protein and eliciting a biological response.
A. Kinase Inhibition: A Dominant Theme
Kinases are a major class of drug targets in oncology, and the 2,4-dimethoxyphenyl scaffold has been successfully incorporated into a variety of kinase inhibitors.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 2,4-dimethoxyphenyl group has been identified as a key pharmacophore for achieving potent and selective inhibition of FGFRs. For instance, a series of 5H-pyrrolo[2,3-b]pyrazine derivatives bearing a 2,4-dimethoxybenzene moiety have demonstrated sub-nanomolar enzymatic activity against FGFR1. The dimethoxy substitution pattern is crucial for anchoring the molecule within the ATP-binding pocket of the kinase.
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] Analogs incorporating the 2,4-dimethoxyphenyl scaffold have been investigated as inhibitors of this pathway. The electronic nature of the substituents on the phenyl ring can significantly impact the inhibitory potency and selectivity.
B. Cytotoxic Agents and Tubulin Binders
Beyond kinase inhibition, 2,4-dimethoxyphenyl analogs have also shown promise as cytotoxic agents that interfere with microtubule dynamics. A notable example is a series of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, where a compound bearing a 2,4-dimethoxyphenyl group (compound 5o) was identified as the most potent derivative against SW480 and A549 cancer cell lines.[2] This compound also demonstrated low toxicity against normal cells, highlighting the potential for a favorable therapeutic window.[2]
II. Central Nervous System (CNS) Applications of 2,4-Dimethoxyphenyl Analogs
The 2,4-dimethoxyphenyl scaffold is also a recurring feature in compounds targeting the central nervous system, particularly as modulators of serotonin receptors.
A. Serotonin 5-HT2A Receptor Agonists
Analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are known psychedelic agents that act as agonists at the human 5-HT2A serotonin receptor.[3] Structure-activity relationship studies have revealed that the affinity for both 5-HT2A and 5-HT2B receptors is correlated with the lipophilicity of the substituent at the 4-position of the phenyl ring.[3] For instance, increasing the lipophilicity at this position generally leads to higher receptor affinity.[3]
B. Signaling Pathways of 5-HT2A Receptor Activation
Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[4][5] The canonical pathway involves the coupling to Gq/G11 proteins, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]
Figure 1: Simplified 5-HT2A Receptor Signaling Pathway.
III. Antimicrobial and Cardiovascular Potential
The versatility of the 2,4-dimethoxyphenyl scaffold extends to other therapeutic areas, including anti-infectives and cardiovascular medicine.
A. Antibacterial Agents
Analogs of trimethoprim, a well-known antibacterial agent, have been synthesized with variations at the 4'-position of the benzyl ring, which is often a 2,4-dimethoxyphenyl moiety. These analogs have shown potent inhibitory activity against Escherichia coli dihydrofolate reductase.[6]
B. Cardiovascular Effects
Certain 2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides have been synthesized and evaluated for their cardiovascular effects. These compounds have demonstrated transient hypotensive activity and act as antagonists of dopamine-induced vasodepression.[7]
IV. Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2,4-dimethoxyphenyl analogs, reflecting standard practices in the field.
A. General Synthetic Protocol: Synthesis of 2,4-Dimethoxyacetophenone
A common starting material for many 2,4-dimethoxyphenyl analogs is 2,4-dimethoxyacetophenone. A general procedure for its synthesis is as follows:
-
Reaction Setup: To a reaction flask, add 1,3-dimethoxybenzene and a suitable reaction solvent.
-
Cooling and Catalyst Addition: Cool the mixture to -10°C and add a Lewis acid catalyst with stirring.
-
Acetonitrile Addition: Add acetonitrile dropwise to the reaction mixture.
-
HCl Gas Introduction: Introduce dry hydrogen chloride gas into the mixture.
-
Reaction Monitoring: Maintain the reaction at a specified temperature for 10-30 hours, monitoring the consumption of 1,3-dimethoxybenzene.
-
Work-up: Upon completion, stop the reaction and filter the solid product. The crude product can be further purified by recrystallization.[8]
B. Biological Evaluation Protocols
This protocol outlines a general method for assessing the inhibitory activity of 2,4-dimethoxyphenyl analogs against a target kinase.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and make further dilutions in an appropriate buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme solution to each well.
-
Inhibitor Pre-incubation: Add the test compound, control inhibitor, and DMSO (negative control) to the respective wells and incubate for 10-30 minutes.
-
Initiation of Kinase Reaction: Add a reaction mixture containing ATP and the kinase substrate to each well to start the reaction. Incubate for a defined period (e.g., 30 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4-dimethoxyphenyl analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
This assay measures the affinity of a compound for a specific serotonin receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target serotonin receptor (e.g., 5-HT2A).
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin), and various concentrations of the test compound.
-
Incubation: Incubate the plate for a specific time to allow for binding equilibrium to be reached.
-
Washing: Wash the plate to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data using the Cheng-Prusoff equation.[4]
V. Structure-Activity Relationship (SAR) Summary
The following tables summarize the key SAR findings for 2,4-dimethoxyphenyl analogs across different biological targets.
Table 1: SAR of 2,4-Dimethoxyphenyl Analogs as Anticancer Agents
| Scaffold/Target | Modification | Effect on Activity | Reference |
| 5H-pyrrolo[2,3-b]pyrazine (FGFR1 inhibitors) | 2,4-dimethoxybenzene moiety | Essential for potent inhibitory activity | |
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | N-(2,4-Dimethoxyphenyl) substitution | Most potent derivative in the series against SW480 and A549 cells | [2] |
| 2,4,6-trimethoxychalcone derivatives | Hybridization with 1-(2,4,6-trimethoxyphenyl)butan-1-one | Resulted in compounds with inhibitory effects on tumor cells |
Table 2: SAR of 2,4-Dimethoxyphenyl Analogs as CNS Agents
| Scaffold/Target | Modification | Effect on Activity | Reference |
| 1-(2,5-dimethoxyphenyl)isopropylamine (5-HT2A/2B agonists) | 4-position substituent lipophilicity | Correlates with receptor affinity | [3] |
| 2,5-dimethoxyphenylpiperidines (5-HT2A agonists) | 4'-position lipophilic substituent | Generally increases agonist potency at 5-HT2 receptors |
VI. Conclusion and Future Perspectives
The 2,4-dimethoxyphenyl scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The insights gained from SAR studies have enabled the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel chemical space around this privileged scaffold, the development of compounds with multi-target activities, and the application of computational methods to guide the design of next-generation 2,4-dimethoxyphenyl analogs with enhanced therapeutic potential.
VII. References
-
Roth, B., Aig, E., Rauckman, B. S., Strelitz, J. Z., Phillips, A. P., Ferone, R., Bushby, S. R., & Sigel, C. W. (1981). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. Journal of Medicinal Chemistry, 24(8), 933–941. [Link]
-
Sharma, C., & Jafurulla, M. (2019). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press. [Link]
-
Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 1, 14. [Link]
-
Evers, A., & Klabunde, T. (2005). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 51(2), 127–134. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Wallach, J., Cao, A. B., Calkins, M. M., Zhang, C., Lewin, A. H., & Nichols, D. E. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
-
Wikipedia contributors. (2023, December 28). 25H-NBOMe. In Wikipedia, The Free Encyclopedia. [Link]
-
CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone. (n.d.). Google Patents.
-
Chen, J., Li, Y., Wang, L., & Xing, L. (2019). MAPK/ERK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 18(5), 3351–3358. [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. [Link]
-
Mokrov, R. V. (2022). Linked biaromatic compounds as cardioprotective agents. ResearchGate. [Link]
-
Heikamp, K., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS Journal, 17(4), 861–872. [Link]
-
Millan, M. J., Marin, P., Bockaert, J., & Mannoury la Cour, C. (2008). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
Wikipedia contributors. (2023, November 28). 2C-B-FLY. In Wikipedia, The Free Encyclopedia. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Wube, A., Bauer, R., & Kählig, H. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6825. [Link]
-
Li, M., Li, Y., Zhang, Y., Wang, Y., Wang, Y., Zhang, Y., ... & Liu, Y. (2022). Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models. Theranostics, 12(7), 3338. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wikipedia contributors. (2024, January 15). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Szentandrássy, N., Nagy, D., Hegyi, B., & Bányász, T. (2014). Class IV antiarrhythmic agents: new compounds using an old strategy. Current pharmaceutical design, 20(29), 4747-4763. [Link]
-
Receptor Binding Assay Conditions a. (n.d.). ResearchGate. [Link]
-
Drilon, A., Laetsch, T. W., Kummar, S., DuBois, S. G., Lassen, U. N., Demetri, G. D., ... & Hyman, D. M. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739. [Link]
-
Kandasamy, R., & Sakharkar, M. K. (2011). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Neuroinflammation, 8, 1-1. [Link]
-
de la Torre, A. G., & Vidal, D. (2017). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 11, 573. [Link]
-
Cannon, J. G., & Hamer, R. R. (1982). Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides. Journal of Medicinal Chemistry, 25(12), 1432–1435. [Link]
-
Serotonin 5HT 2A receptors and their major signaling pathways. (n.d.). ResearchGate. [Link]
-
Al-Jumayli, M., & Al-Saffar, A. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. International Journal of Molecular Sciences, 23(19), 11433. [Link]
-
Ozoe, Y., & Akamatsu, M. (2018). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 43(3), 183-189. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
De Wit, M., Leyssen, P., Neyts, J., & Jochmans, D. (2022). Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Molecules, 27(3), 1052. [Link]
-
da Silva, G. C., de Faria, T. O., Lahlou, S., de Albuquerque, J. F., de Lira, D. P., & da Silva, J. K. (2013). Cardiovascular Effects of Trans-4-Methoxy-β-Nitrostyrene in Spontaneously Hypertensive Rats. Evidence-Based Complementary and Alternative Medicine, 2013, 1-9. [Link]
-
Glennon, R. A. (1994). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]
-
Li, L., & Sham, H. L. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 2(10), 743–747. [Link]
-
Elabscience. (n.d.). MAPK-ERK Signaling Pathway. Elabscience. [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]
-
Wang, X., Zhang, Y., & Wang, Y. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Translational Medicine, 22(1), 1-22. [Link]
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). FR. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Receptor Binding Assays Using 2-(2,4-Dimethoxyphenyl)piperidine
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for characterizing the receptor binding profile of the novel compound, 2-(2,4-Dimethoxyphenyl)piperidine. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, this document serves as a foundational resource for researchers, scientists, and drug development professionals.[1][2][3] The protocols herein are designed to be adaptable for screening against a variety of G-protein coupled receptors (GPCRs) and ligand-gated ion channels, with a particular focus on serotonin, sigma, and nicotinic acetylcholine receptors, based on the pharmacology of structurally related molecules. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and methods for self-validation.
Introduction to this compound
The piperidine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals targeting the central nervous system.[1][2][3] Its saturated heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric groups, leading to high-affinity and selective interactions with a range of receptor targets. The subject of this guide, this compound, is a novel compound with potential therapeutic applications. The dimethoxyphenyl group suggests possible interactions with receptors that have aromatic and hydrogen-bonding pockets, such as certain serotonin (5-HT) and adrenergic receptors. For instance, the structurally related compound 2S,6S-DMBMPP ((2S,6S)-2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine) demonstrates high selectivity for the 5-HT2A receptor.[4]
This document will provide a strategic approach to elucidating the receptor binding profile of this compound, a critical step in its journey from a novel chemical entity to a potential therapeutic agent.
Foundational Concepts in Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These assays typically involve the competition between a labeled ligand (radioligand or fluorescent ligand) and an unlabeled test compound (e.g., this compound) for binding to a receptor preparation. The amount of labeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's binding affinity, commonly expressed as the inhibition constant (Ki).
Key Parameters in Receptor Binding Assays
-
IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In binding assays, it is the concentration of the test compound that displaces 50% of the specifically bound labeled ligand.
-
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. It is an intrinsic property of the ligand and is independent of the assay conditions. The Ki is calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the labeled ligand and Kd is the dissociation constant of the labeled ligand.
-
Bmax (Maximum number of binding sites): Represents the total concentration of receptors in a given tissue or cell preparation. It is determined through saturation binding experiments.
-
Non-specific binding: The binding of a labeled ligand to non-receptor components of the assay system. This is typically determined by measuring the binding of the labeled ligand in the presence of a high concentration of an unlabeled competing ligand.
Experimental Workflows
A systematic approach to characterizing a novel compound begins with broad screening against a panel of receptors, followed by more detailed characterization of the highest affinity interactions.
Caption: High-level experimental workflow for characterizing a novel compound.
Detailed Protocols
Membrane Preparation from Cell Culture or Tissue
Rationale: Receptor binding assays require a source of the target receptor. For many GPCRs and ion channels, this is achieved by preparing crude membrane fractions from cells overexpressing the receptor of interest or from native tissues. This protocol provides a general method for preparing these essential reagents.
Materials:
-
Cells or tissue expressing the receptor of interest
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche)
-
High-speed centrifuge
-
Dounce homogenizer or polytron
Protocol:
-
Harvest Cells/Tissue: For cultured cells, wash with ice-cold PBS and scrape into a centrifuge tube. For tissue, dissect and place in ice-cold homogenization buffer.
-
Homogenization: Resuspend cell pellets or tissue in 10-20 volumes of ice-cold homogenization buffer. Homogenize using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds).
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash and Resuspend: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot and store at -80°C until use.
Radioligand Binding Assay (Competition)
Rationale: Radioligand binding assays are a sensitive and robust method for determining the affinity of a test compound for a target receptor.[5] This protocol describes a competition binding assay to determine the IC50 and subsequently the Ki of this compound.
Materials:
-
Membrane preparation containing the receptor of interest
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors)
-
This compound (test compound)
-
Unlabeled reference compound for defining non-specific binding (e.g., Mianserin for 5-HT2A)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with any necessary co-factors (e.g., MgCl₂)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, high concentration of unlabeled reference compound (e.g., 10 µM Mianserin), and membrane preparation.
-
Test Compound: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Fluorescent Ligand Binding Assay (Competition)
Rationale: Fluorescent binding assays offer a non-radioactive alternative to radioligand assays. They are often performed in a homogeneous format, eliminating the need for filtration steps.
Materials:
-
Membrane preparation containing the receptor of interest
-
Fluorescent ligand specific for the target receptor
-
This compound (test compound)
-
Unlabeled reference compound
-
Assay Buffer
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Assay Setup: In a 384-well black plate, add the assay components in triplicate as described for the radioligand binding assay.
-
Incubation: Incubate the plate at the appropriate temperature and time to reach equilibrium.
-
Fluorescence Reading: Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths for the fluorescent ligand.
-
Data Analysis: Analyze the data as described for the radioligand binding assay.
Potential Receptor Targets and Suggested Ligands
Based on the structure of this compound, the following receptor families are logical starting points for screening.
| Receptor Family | Potential Target | Suggested Radioligand | Suggested Fluorescent Ligand |
| Serotonin (5-HT) | 5-HT2A | [³H]-Ketanserin | N/A |
| 5-HT1A | [³H]-8-OH-DPAT | N/A | |
| Sigma (σ) | σ1 | [³H]-(+)-Pentazocine | N/A |
| σ2 | [³H]-DTG | N/A | |
| Nicotinic Acetylcholine (nAChR) | α4β2 | [³H]-Epibatidine | N/A |
| α7 | [³H]-α-Bungarotoxin | N/A | |
| Opioid | Mu (μ) | [³H]-DAMGO | N/A |
| Kappa (κ) | [³H]-U69,593 | N/A | |
| Delta (δ) | [³H]-DPDPE | N/A |
Signaling Pathway Considerations
Should this compound demonstrate high affinity for a GPCR, subsequent functional assays are necessary to determine if it acts as an agonist, antagonist, or inverse agonist.
Caption: Example of a Gq-coupled GPCR signaling pathway.
Troubleshooting and Best Practices
-
High Non-specific Binding: This can be due to several factors, including excessive radioligand concentration, insufficient washing, or issues with the membrane preparation. Consider optimizing the radioligand concentration and wash steps. Pre-treating filter plates with polyethyleneimine (PEI) can also reduce non-specific binding.
-
Low Signal-to-Noise Ratio: Ensure that the membrane preparation has a sufficient concentration of the target receptor. Optimize incubation times and temperatures to achieve equilibrium.
-
Poor Reproducibility: Ensure accurate and consistent pipetting. Use high-quality reagents and follow the protocols precisely.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial characterization of this compound. By systematically applying these receptor binding assays, researchers can elucidate the pharmacological profile of this novel compound, paving the way for further investigation into its therapeutic potential. The key to success lies in careful experimental design, meticulous execution, and thoughtful data analysis.
References
-
Kopach, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3043. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
-
5-HT2A receptor - Wikipedia. (n.d.). [Link]
-
25CN-NBOH - Wikipedia. (n.d.). [Link]
-
Patel, A. B., & Malpass, J. R. (2008). Potential Nicotinic Acetylcholine Receptor Ligands From 2,4-methanoproline Derivatives. Journal of Medicinal Chemistry, 51(21), 7005–7009. [Link]
-
Leone, S., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(9), 1109-1117. [Link]
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]
-
LPH-5 (drug) - Wikipedia. (n.d.). [Link]
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025). ResearchGate. [Link]
-
Blanchet, M. R., et al. (2006). Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 291(4), L757-L763. [Link]
-
Patel, A. B., & Malpass, J. R. (2008). Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. Journal of Medicinal Chemistry. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. (n.d.). University of Bari Aldo Moro. [Link]
-
Piperidine - Wikipedia. (n.d.). [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 118213. [Link]
-
Rickli, A., et al. (2015). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Psychopharmacology, 232(13), 2375-2384. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Semantic Scholar. [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2018). MDPI. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of 2-(2,4-Dimethoxyphenyl)piperidine in Aqueous Buffers
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 2-(2,4-Dimethoxyphenyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As a substituted piperidine derivative, this molecule's lipophilic nature, conferred by the dimethoxyphenyl group, is the primary driver of its poor aqueous solubility. This guide provides a structured approach to systematically troubleshoot and overcome these solubility issues to ensure the success of your experiments.
Understanding the Challenge: The Physicochemical Profile
While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and related molecules. The piperidine moiety is basic, with the pKa of protonated piperidine being approximately 11.22[1]. The dimethoxyphenyl group significantly increases the molecule's lipophilicity. This combination results in a compound that is a weak base and is sparingly soluble in neutral aqueous solutions. At acidic pH, the piperidine nitrogen becomes protonated, which should theoretically increase aqueous solubility. However, the overall lipophilicity of the molecule can still limit its solubility even in its salt form.
Quick Troubleshooting Guide
This section provides immediate answers to common problems. For more detailed protocols, please refer to the "In-Depth Experimental Protocols" section.
Q1: My compound has precipitated out of my phosphate-buffered saline (PBS) solution. What is the most likely cause?
A1: The most probable cause is that the pH of your PBS (typically ~7.4) is too high for this compound to remain in its soluble, protonated form. As a basic compound, its solubility is highly pH-dependent. At pH 7.4, a significant portion of the compound is likely in its neutral, less soluble free base form, leading to precipitation.
Q2: I need to prepare a stock solution. What solvent should I start with?
A2: For a high-concentration stock solution, it is advisable to use a polar aprotic organic solvent.[2] We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can typically dissolve lipophilic compounds at high concentrations (e.g., 10-50 mM). Remember to always use anhydrous grade solvents to avoid introducing water that could cause premature precipitation.
Q3: I have a DMSO stock, but when I dilute it into my aqueous assay buffer, the compound crashes out. What should I do?
A3: This is a common issue when diluting a concentrated organic stock into an aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate. Here are a few strategies to address this:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.
-
Modify the dilution method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution gradually while vortexing.
-
Use an intermediate solvent: A solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol, can be used for a stepwise dilution.
-
Lower the pH of the aqueous buffer: As discussed in Q1, a lower pH will favor the more soluble protonated form of the compound.
Q4: Can I use surfactants or cyclodextrins to improve solubility?
A4: Yes, these are excellent strategies for enhancing the solubility of poorly soluble compounds.[3][4]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility.
-
Cyclodextrins: Beta-cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can form inclusion complexes with the dimethoxyphenyl portion of the molecule, effectively shielding it from the aqueous environment and increasing solubility.
In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for the strategies discussed above.
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol is the first-line approach for increasing the solubility of basic compounds.
Rationale: By lowering the pH of the aqueous buffer to at least 2 pH units below the pKa of the compound's conjugate acid, we can ensure that over 99% of the compound is in its more soluble, protonated form. Given the pKa of protonated piperidine is ~11.22, a pH of 5-6 should significantly improve solubility.
Step-by-Step Methodology:
-
Prepare a series of acidic buffers: Prepare buffers such as citrate or acetate at a range of pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0).
-
Prepare a concentrated stock: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Perform solubility testing:
-
In separate microcentrifuge tubes, add a small volume of your DMSO stock (e.g., 2 µL) to 98 µL of each of your prepared acidic buffers. This will give a final concentration of 200 µM with 2% DMSO.
-
Vortex each tube vigorously for 1 minute.
-
Incubate at room temperature for 1 hour.
-
Visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
-
Select the optimal pH: Choose the highest pH that provides the desired solubility and is compatible with your experimental system.
Protocol 2: Utilizing Co-solvents
Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[3]
Step-by-Step Methodology:
-
Select appropriate co-solvents: Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Prepare a concentrated stock: As before, prepare a 10 mM stock in DMSO.
-
Create co-solvent/buffer mixtures: Prepare your primary aqueous buffer (e.g., PBS at pH 7.4 or a selected acidic buffer from Protocol 1) containing varying percentages of your chosen co-solvent. See the table below for suggested starting ranges.
-
Perform solubility testing:
-
Add your DMSO stock to the co-solvent/buffer mixtures to achieve your target final concentration.
-
Ensure the final concentration of DMSO is kept constant and low (e.g., ≤1%) across all samples.
-
Vortex, incubate, and assess solubility as described in Protocol 1.
-
Table 1: Suggested Starting Concentrations for Co-solvents
| Co-solvent | Typical Starting Range (% v/v) | Notes |
| Ethanol | 5 - 20% | Can impact protein structure at higher concentrations. |
| Propylene Glycol (PG) | 5 - 30% | Generally well-tolerated in many biological assays. |
| PEG 400 | 5 - 40% | Can be viscous at higher concentrations. |
Visualizing the Decision-Making Workflow
The following diagram illustrates a systematic approach to troubleshooting the solubility of this compound.
Caption: A decision tree for systematically addressing solubility issues.
Frequently Asked Questions (FAQs)
Q: Will the use of DMSO and other organic solvents affect my biological assay?
A: This is a critical consideration. Most cell-based assays can tolerate low concentrations of DMSO (typically <0.5% v/v). It is essential to run a vehicle control (your final buffer containing the same concentration of all solvents but without your compound) to determine the effect of the solvent system on your experiment.
Q: How do I prepare a formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)?
A: To prepare a formulation with HP-β-CD, you would typically dissolve the cyclodextrin in your aqueous buffer first to create a stock solution (e.g., 10-40% w/v). Then, you can add your compound (either as a solid or from a concentrated organic stock) to the HP-β-CD solution and stir or sonicate until it dissolves. The formation of the inclusion complex can take time, so an overnight incubation may be beneficial.
Q: My compound still isn't soluble enough. What are my next options?
A: If the above methods are insufficient, you may need to consider more advanced formulation strategies, such as creating a solid dispersion or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[4][5] These techniques, often used in pharmaceutical development, involve more complex preparation methods but can significantly enhance the solubility and bioavailability of very challenging compounds.
References
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Molecules. (2023). Synthesis of 1-(3,6-Dimethoxy-2-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]
-
PubChem. 4-(2-Methoxyphenyl)piperidine. [Link]
-
Wikipedia. Piperidine. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChem. 2-(4-Methoxyphenyl)piperidine. [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
-
Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
Sources
Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Containing Compounds
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with piperidine-containing compounds. The piperidine moiety is a cornerstone in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and engage with biological targets. However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development. This guide provides in-depth, experience-driven advice to help you navigate and overcome challenges related to the metabolic instability of these crucial compounds.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the metabolic stability of piperidine-containing molecules, providing concise answers grounded in established scientific principles.
Q1: Why is the piperidine ring often a site of metabolic instability?
The piperidine ring is susceptible to metabolism primarily due to the presence of the nitrogen atom and adjacent carbons, which are targets for oxidative enzymes. The metabolic stability of the piperidine scaffold is highly dependent on the substitution patterns around the ring, particularly at positions neighboring the nitrogen atom.[1] Key metabolic pathways include:
-
Oxidation at the α-carbon: This is a common route of metabolism for many alicyclic amines, leading to the formation of lactams.[2]
-
N-dealkylation: For N-substituted piperidines, the removal of the alkyl group is a major metabolic pathway, often catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2]
-
Ring oxidation: Hydroxylation can occur at various positions on the piperidine ring.
-
Ring opening: More extensive metabolism can lead to the opening of the piperidine ring.[2]
These metabolic transformations are primarily mediated by Phase I drug-metabolizing enzymes, such as CYPs and flavin-containing monooxygenases (FMOs).[2]
Q2: What are the primary enzymes responsible for piperidine metabolism?
The Cytochrome P450 (CYP) superfamily of enzymes is the main driver of piperidine metabolism. These heme-containing monooxygenases are abundant in the liver and are responsible for the oxidative metabolism of a vast number of drugs.[3] For many piperidine-containing drugs, especially those with a 4-aminopiperidine moiety, CYP3A4 is a major contributor to their metabolism, particularly N-dealkylation.[2] Other CYP isoforms, such as CYP2D6, can also play a significant role depending on the specific structure of the compound.[2] In some cases, monoamine oxidases (MAOs) can also be involved in the metabolism of piperidine-containing compounds.
Q3: How does the substitution pattern on the piperidine ring affect its metabolic stability?
The functionalization of the piperidine ring is a critical determinant of its metabolic fate. Strategic placement of substituents can sterically hinder the approach of metabolic enzymes or alter the electronic properties of the ring to disfavor metabolism.
-
Steric Hindrance: Introducing bulky groups near the sites of metabolism (e.g., α-carbons to the nitrogen) can physically block enzymes from accessing these positions, thereby improving metabolic stability.
-
Fluorination: Replacing a hydrogen atom with fluorine can block a site of metabolism. However, the effect of fluorination is complex; while it can improve stability at the site of substitution, it may also alter the electronic environment, potentially affecting metabolism at other sites.
-
Bioisosteric Replacement: Replacing the piperidine ring with a bioisostere can be an effective strategy. For instance, substituting a piperidine with a morpholine ring can block a metabolic "soft spot" and may also offer solubility advantages.[1] Using spirocyclic systems attached to the piperidine ring is another recommended approach to enhance metabolic stability.[1]
Q4: What are the initial in vitro assays I should perform to assess the metabolic stability of my piperidine-containing compound?
A tiered approach to in vitro metabolic stability testing is generally recommended.
-
Liver Microsomal Stability Assay: This is a common first-line assay. Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly CYPs.[4][5] This assay provides a good initial assessment of a compound's susceptibility to oxidative metabolism and allows for the calculation of intrinsic clearance (CLint).[5][6]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors.[4] This provides a more comprehensive picture of a compound's overall metabolic fate in the liver.[5]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone.
The choice between these systems depends on the stage of your research and the specific questions you are trying to answer. Microsomal assays are often used for high-throughput screening in early drug discovery due to their cost-effectiveness and robustness.[4][7] Hepatocyte assays provide a more physiologically relevant model and are often used for compounds that are more advanced in the development pipeline.[4][7]
Troubleshooting Guide for Metabolic Stability Experiments
This section provides practical advice for troubleshooting common issues encountered during in vitro metabolic stability assays with piperidine-containing compounds.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | 1. Inconsistent pipetting or dilution errors.2. Variability in microsome or hepatocyte batches.[8]3. Degradation of cofactors (e.g., NADPH).4. Compound instability in the assay buffer. | 1. Use calibrated pipettes and prepare master mixes to minimize pipetting variability.2. Qualify new batches of microsomes or hepatocytes with known control compounds. When possible, use a single large batch for a series of experiments.3. Prepare cofactor solutions fresh and keep them on ice.4. Run a control incubation without enzymes/cofactors to assess the chemical stability of the compound in the assay buffer. |
| Compound appears too stable (no significant turnover). | 1. The compound is genuinely metabolically stable.2. The primary metabolic pathway is not captured by the in vitro system (e.g., metabolism by non-CYP enzymes not present in microsomes).3. Low enzyme activity in the microsomal/hepatocyte preparation.4. The compound is a poor substrate for the enzymes in the chosen species.5. High nonspecific binding to the assay plate or microsomal protein, reducing the free concentration available for metabolism. | 1. Consider extending the incubation time, but be aware that enzyme activity can decline over longer periods.[9]2. Test the compound in hepatocytes or S9 fraction to include a broader range of enzymes.3. Always include positive control compounds with known metabolic profiles to verify enzyme activity.4. Test in microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) to identify a relevant preclinical species.5. Reduce the microsomal protein concentration if possible.[9] Consider using analytical methods to measure the unbound fraction of the compound. |
| Unexpectedly rapid metabolism. | 1. The compound is highly labile to the enzymes in the chosen system.2. Chemical instability of the compound under assay conditions (e.g., pH, temperature).3. High concentration of organic solvent (e.g., DMSO) in the incubation, which can affect enzyme activity.[8] | 1. Reduce the incubation time and take more frequent time points at the beginning of the assay to accurately determine the initial rate of metabolism.2. As mentioned previously, perform a control incubation without enzymes to check for chemical degradation.3. Keep the final concentration of organic solvent in the incubation as low as possible, typically ≤1%.[6] |
| Discrepancy between microsomal and hepatocyte stability data. | 1. The compound is primarily metabolized by Phase II enzymes (present in hepatocytes but not fully active in standard microsomal assays).2. The compound's access to enzymes is limited by cell permeability in hepatocytes.3. Active uptake or efflux transporters in hepatocytes are influencing the intracellular concentration of the compound. | 1. If the compound is more stable in microsomes, it suggests a role for Phase II metabolism. Consider running microsomal assays supplemented with appropriate cofactors for Phase II enzymes (e.g., UDPGA for UGTs).2. This is a possibility for highly polar or very large molecules.3. This can lead to either higher or lower metabolism in hepatocytes compared to microsomes. Further studies with specific transporter inhibitors may be necessary. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a piperidine-containing compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from the desired species, e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration.
-
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions and keep it on ice.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Immediately after adding NADPH, add the test compound and positive controls to the appropriate wells to achieve the final desired concentration (e.g., 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold quenching solution.[6] The 0-minute time point represents the initial concentration before metabolism has occurred.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing Metabolic Pathways and Improvement Strategies
Common Metabolic Fates of Piperidine Rings
The following diagram illustrates the primary metabolic pathways affecting piperidine-containing compounds, which represent key liabilities to address for improving stability.
Caption: Major metabolic pathways for piperidine-containing compounds.
A Decision-Making Workflow for Improving Metabolic Stability
This workflow provides a systematic approach for identifying metabolic liabilities and implementing strategies to enhance the stability of your piperidine-containing compounds.
Caption: Workflow for identifying and addressing metabolic instability.
References
-
Di, L., & Umland, J. P. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J, 17(2), 365-373. [Link]
-
D'hooghe, M., & De Kimpe, N. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem, 280, 116893. [Link]
-
Pecic, S., Zha, W., & Hammock, B. D. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins Other Lipid Mediat, 136, 33-40. [Link]
-
Soars, M. G., Grime, K., & Riley, R. J. (2012). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Expert Opin Drug Discov, 7(12), 1109-1124. [Link]
-
Wang, X., & Cheng, J. (2015). Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. Curr Drug Metab, 16(8), 651-665. [Link]
-
Zhang, Y., & Benet, L. Z. (2021). Deconvoluting the in vitro to in vivo drug clearance gap: questioning the predictive performance of traditional hepatic clearance models. J Pharm Sci, 110(1), 30-34. [Link]
-
Zhou, Y., & Wang, L. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Med Chem Lett, 2(8), 629-633. [Link]
-
Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. J Biomol Screen, 8(4), 453-462. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
Sjöstedt, N., & Andersson, T. B. (2014). An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and In Vivo Relevance. Drug Metab Dispos, 42(8), 1340-1348. [Link]
-
Zhou, Y., & Wang, L. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 629-633. [Link]
-
Zhou, Y., & Wang, L. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 629-633. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Obach, R. S. (2011). Predicting Clearance in Humans from In Vitro Data. In Drug Metabolism in Drug Design and Development (pp. 43-64). John Wiley & Sons, Inc. [Link]
-
Ekins, S., & Ecker, M. A. (2019). Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data. Pharm Res, 36(10), 143. [Link]
-
Zhang, D., & Li, Y. (2016). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. J Anal Bioanal Tech, 7(5), 1000331. [Link]
-
Halladay, J. S., Wong, S., & Theil, F. P. (2007). Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis. Drug Metab Lett, 1(1), 31-35. [Link]
-
El-Gamal, M. I., & Al-Ameen, A. A. (2021). Piperidine nucleus in the field of drug discovery. Future J Pharm Sci, 7, 119. [Link]
-
Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Med Chem Lett, 9(11), 1083-1086. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. dls.com [dls.com]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Cellular Target Engagement of 2-(2,4-Dimethoxyphenyl)piperidine: A Comparative Guide to Modern Techniques
For researchers in pharmacology and drug development, unequivocally demonstrating that a small molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of mechanism-of-action studies. This guide provides an in-depth comparison of two powerful methodologies—the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western (ICW)—for confirming the target engagement of 2-(2,4-Dimethoxyphenyl)piperidine, a compound representative of a scaffold known to interact with neuromodulatory G protein-coupled receptors and other central nervous system targets.
The structural motif of dimethoxyphenylpiperidine is present in numerous centrally active agents, with a strong body of evidence pointing towards high-affinity interactions with serotonin and sigma receptors. Specifically, derivatives of dimethoxyphenylpiperidine have been identified as potent agonists of the serotonin 2A (5-HT2A) receptor, a key player in synaptic plasticity and a target for psychedelic-based therapeutics.[1] Concurrently, the piperidine core is a privileged scaffold for ligands of the sigma-1 receptor (σ1R), an intracellular chaperone protein implicated in cellular stress responses and neuroplasticity.[2][3] Therefore, a researcher investigating this compound would logically hypothesize that its primary cellular targets may include the 5-HT2A and/or σ1 receptors. This guide will proceed with this scientifically grounded hypothesis.
This document is designed for drug development professionals and researchers. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in established scientific principles.
A Tale of Two Targets: The Scientific Premise
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) embedded in the cell membrane, initiating downstream signaling cascades upon ligand binding.[4] The sigma-1 receptor, conversely, is primarily located at the endoplasmic reticulum, where it acts as a ligand-operated chaperone.[5] These differences in localization and function underscore the need for versatile target engagement assays. Our objective is to determine which of the following techniques, or combination thereof, provides the most robust and insightful data for confirming the binding of this compound to these putative targets in a cellular environment.
Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Biophysical Interaction
CETSA is a powerful technique that directly assesses the physical interaction between a ligand and its target protein in intact cells.[6] The underlying principle is that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[6] This thermal stabilization can be quantified and is a direct measure of target engagement.
The Causality Behind CETSA
The choice of CETSA is predicated on its ability to provide direct evidence of a biophysical interaction. A positive result is not merely correlational with a downstream signaling event but is a direct consequence of the compound binding to its target. This is crucial for differentiating on-target from off-target effects that might produce similar phenotypic outcomes.
Experimental Workflow: CETSA
The CETSA workflow can be conceptualized as a three-stage process: treatment, thermal challenge, and analysis.
Caption: CETSA experimental workflow for assessing target engagement.
Detailed CETSA Protocol
1. Cell Culture and Treatment: a. Seed a human cell line endogenously expressing the target of interest (e.g., SH-SY5Y for σ1R, or HEK293 cells transfected with a plasmid for 5-HT2A) in sufficient quantity for the experiment. b. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
2. Thermal Challenge: a. Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes for 3 minutes at a range of temperatures using a thermal cycler, followed by a 3-minute cooling step at 4°C.[7]
3. Lysis and Fractionation: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Analysis: a. Collect the supernatant (soluble fraction) and determine the protein concentration. b. Analyze the soluble protein fraction by SDS-PAGE and Western blotting using specific antibodies for the 5-HT2A or σ1 receptor.[8] c. Quantify the band intensities and plot them against the corresponding temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Data Presentation: CETSA
Table 1: Expected CETSA Data for this compound
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| 5-HT2A Receptor | Vehicle (DMSO) | 48.5 ± 0.5 | - |
| 5-HT2A Receptor | 10 µM Compound | 52.0 ± 0.6 | +3.5 |
| Sigma-1 Receptor | Vehicle (DMSO) | 54.2 ± 0.4 | - |
| Sigma-1 Receptor | 10 µM Compound | 58.0 ± 0.5 | +3.8 |
| Off-Target Control (e.g., GAPDH) | Vehicle (DMSO) | 62.1 ± 0.7 | - |
| Off-Target Control (e.g., GAPDH) | 10 µM Compound | 62.3 ± 0.6 | +0.2 |
Method 2: In-Cell Western (ICW) - A Higher-Throughput Approach for Downstream Signaling
The In-Cell Western provides a quantitative assessment of protein levels and post-translational modifications directly in fixed cells in a microplate format.[9] For a GPCR like the 5-HT2A receptor, ligand binding can lead to receptor internalization, a process that can be quantified as a measure of target engagement and functional consequence.
The Causality Behind In-Cell Western
The choice of an ICW is based on the premise that target engagement will elicit a measurable cellular response. In the case of the 5-HT2A receptor, agonist binding is known to induce receptor internalization. By quantifying the amount of receptor remaining at the cell surface after treatment, we can infer target engagement. This method has the advantage of higher throughput and provides functional information in addition to binding.
Experimental Workflow: In-Cell Western
The ICW workflow is streamlined for 96- or 384-well plates, making it suitable for dose-response studies.
Caption: In-Cell Western workflow for quantifying receptor internalization.
Detailed In-Cell Western Protocol
1. Cell Plating and Treatment: a. Seed HEK293 cells stably expressing a tagged 5-HT2A receptor (e.g., HA-tag) into a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 1 hour at 37°C to induce receptor internalization.
2. Cell Fixation and Permeabilization: a. Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature. b. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[9]
3. Immunostaining: a. Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours. b. Incubate with a primary antibody targeting the extracellular tag of the 5-HT2A receptor overnight at 4°C. c. Wash the plate and incubate with a near-infrared fluorescently labeled secondary antibody and a nuclear stain (for normalization) for 1 hour at room temperature in the dark.
4. Data Acquisition and Analysis: a. Wash the plate and scan using an imaging system capable of detecting the fluorescent signals (e.g., LI-COR Odyssey). b. Quantify the fluorescence intensity for the receptor and the nuclear stain in each well. c. Normalize the receptor signal to the nuclear stain signal to account for variations in cell number. Plot the normalized signal against the compound concentration to determine the EC50 for receptor internalization.
Data Presentation: In-Cell Western
Table 2: Expected In-Cell Western Data for 5-HT2A Receptor Internalization
| Concentration of Compound (µM) | Normalized Fluorescence Intensity (Receptor/Nucleus) | % of Control |
| 0 (Vehicle) | 1.00 ± 0.05 | 100 |
| 0.01 | 0.95 ± 0.06 | 95 |
| 0.1 | 0.75 ± 0.04 | 75 |
| 1 | 0.52 ± 0.03 | 52 |
| 10 | 0.35 ± 0.04 | 35 |
| 100 | 0.33 ± 0.05 | 33 |
| EC50 | ~0.8 µM |
Comparison of CETSA and In-Cell Western
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) |
| Principle | Measures ligand-induced thermal stabilization of the target protein. | Quantifies changes in protein levels or post-translational modifications in fixed cells. |
| Nature of Readout | Direct biophysical evidence of binding. | Indirect measure of target engagement via a functional cellular outcome. |
| Throughput | Lower, as it often involves Western blotting for readout. | Higher, amenable to 96- and 384-well formats. |
| Information Gained | Confirms direct interaction and provides a measure of binding affinity (isothermal dose-response). | Provides a functional dose-response and can be adapted to measure downstream signaling events. |
| Applicability | Broadly applicable to soluble and membrane-bound proteins. | Requires a quantifiable cellular event (e.g., internalization, phosphorylation). Not suitable for σ1R without a known downstream marker. |
| Key Advantage | Unambiguously demonstrates direct physical interaction in a cellular context. | Higher throughput and provides functional context to target binding. |
| Key Limitation | Can be labor-intensive and may not be suitable for all targets (e.g., those that do not show thermal stabilization). | Does not directly measure binding and can be confounded by off-target effects that influence the measured endpoint. |
Conclusion and Recommendations
Both CETSA and In-Cell Western are powerful, validated techniques for assessing the cellular engagement of a small molecule like this compound. The choice of method depends on the specific scientific question being addressed.
-
For unambiguous confirmation of direct physical binding to both the 5-HT2A and sigma-1 receptors, CETSA is the superior choice. A positive thermal shift provides unequivocal evidence of target engagement. This is particularly crucial in the early stages of drug discovery to validate a compound's mechanism of action.
-
For higher-throughput screening and to understand the functional consequences of 5-HT2A receptor engagement, the In-Cell Western is highly effective. Its ability to generate dose-response curves for receptor internalization provides valuable information on the compound's cellular potency.
As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach. Initially, utilize CETSA to confirm the direct binding of this compound to both the 5-HT2A and sigma-1 receptors. Following this validation, an In-Cell Western can be developed as a higher-throughput secondary assay to characterize the functional potency of a series of analogs at the 5-HT2A receptor, facilitating structure-activity relationship studies. This integrated strategy provides a comprehensive and robust dataset, ensuring both scientific integrity and the efficient progression of a drug discovery program.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Wikipedia contributors. (2024). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Jäkle, U., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 155-172. [Link]
-
Almqvist, H., et al. (2016). CETSA simplifies the study of drug binding to proteins in cells and tissues. Nature Protocols, 11(7), 1146-1158. [Link]
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay Development. [Link]
-
Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Su, T. P., et al. (2010). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 31(11), 557-566. [Link]
-
Lattig, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Su, T. P., Hayashi, T., & Maurice, T. (2010). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 14(8), 843-856. [Link]
-
Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4653-4673. [Link]
-
Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
-
Aguilar, H. N., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol, 12(16), e4489. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4479. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
Su, T. P., & Hayashi, T. (2009). The Pharmacology of Sigma-1 Receptors. CNS Neuroscience & Therapeutics, 15(4), 335-346. [Link]
-
Zhang, H., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5196-5200. [Link]
-
ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv. [Link]
-
Wikipedia contributors. (2024). 25CN-NBOH. In Wikipedia, The Free Encyclopedia. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Patel, K., et al. (2021). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry, 115, 105234. [Link]
-
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
-
Azure Biosystems. (n.d.). What is the In-cell Western Assay?. [Link]
Sources
- 1. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Safety-First Guide to Handling 2-(2,4-Dimethoxyphenyl)piperidine
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey into the unknown. With this exploration comes the profound responsibility of ensuring safety, not just for oneself, but for the entire laboratory community. This guide provides essential, immediate safety and logistical information for handling 2-(2,4-Dimethoxyphenyl)piperidine, a compound for which specific safety data may be limited. In the absence of comprehensive toxicological data, we will proceed with a cautious and proactive approach, drawing upon established principles of laboratory safety and data from structurally related compounds. Our primary objective is to build a self-validating system of protocols that prioritizes safety above all else.
Hazard Identification: A Precautionary Approach
The piperidine moiety is a well-characterized heterocyclic amine. Safety data for piperidine consistently indicates several significant hazards[1][2][3][4][5]:
-
Flammability: Piperidine is a highly flammable liquid and vapor[2][3][4][5].
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled[2][3][4][6].
-
Corrosivity: Piperidine causes severe skin burns and eye damage[2][3][6].
The dimethoxyphenyl group's influence on the overall toxicity is not fully elucidated. However, it is prudent to assume that it may contribute to the compound's biological activity and potential toxicity. Furthermore, related substituted piperidine compounds, such as 2-methoxydiphenidine (2-MXP), have been associated with fatalities, highlighting the potential for significant adverse effects with novel psychoactive substances[7][8][9].
Therefore, this compound should be treated as a hazardous substance with unknown toxicological properties. A conservative approach dictates that we assume it to be flammable, acutely toxic via all routes of exposure, and corrosive.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls[6][10]. Personal protective equipment (PPE) should be considered the last line of defense.
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure[3][10][11].
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors[2][5].
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the event of accidental exposure.
Personal Protective Equipment (PPE): Your Personal Safeguard
Appropriate PPE must be worn at all times when handling this compound[10][12][13]. The selection of PPE should be based on a thorough risk assessment.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield are required to protect against splashes and vapors that can cause severe eye damage.[1][2][14] |
| Hand Protection | Chemically resistant gloves, such as butyl rubber or nitrile rubber, should be worn.[2][12][14] It is crucial to check the manufacturer's glove compatibility data. Double gloving is recommended for added protection. |
| Body Protection | A flame-retardant lab coat, worn fully buttoned, is necessary to protect against splashes and fire hazards.[1][10] Long pants and closed-toe shoes are mandatory.[10][12] |
| Respiratory Protection | If there is a risk of inhalation exposure despite engineering controls, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.[1][2] |
Safe Handling and Operational Plan: A Step-by-Step Approach
A meticulous and well-rehearsed operational plan is critical for minimizing the risk of exposure and accidents.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
Slowly add the compound to the solvent in a suitable container. Be mindful of potential exothermic reactions.
-
Once dissolved, carefully transfer the solution to the reaction vessel using a pipette or syringe.
-
-
Storage:
Spill and Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.[13]
-
Minor Spill (in fume hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside fume hood):
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, properly labeled hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[4]
By adhering to these stringent safety protocols, researchers can confidently navigate the challenges of working with novel compounds like this compound, ensuring a safe and productive research environment. The principles of expertise, experience, and trustworthiness are not just ideals but the very foundation of responsible scientific discovery.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
AAPPTec, LLC. Safety Data Sheet. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Environmental Health & Safety. (2025, February 19). Safe Lab Practices. Retrieved from [Link]
-
Elliott, S., et al. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of Analytical Toxicology, 39(8), 652-658. Retrieved from [Link]
-
Elliott, S. P., et al. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of analytical toxicology, 39(8), 652-658. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Schifano, F., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. Conference: WPA 2015 Bucharest International Congress "Primary Care, Mental Health & Public Health". Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. chemos.de [chemos.de]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. greenwgroup.com [greenwgroup.com]
- 14. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
